1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCAXVJMDCPLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511614 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84500-67-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of the chemical properties of 1-cyano-1,2,3,4-tetrahydroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and potential applications, providing expert insights and detailed protocols to support your research and development endeavors.
Core Chemical Characteristics
1-Cyano-1,2,3,4-tetrahydroisoquinoline, often abbreviated as THIQ-CN, is a derivative of tetrahydroisoquinoline, a structural motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] The introduction of a cyano group at the C1 position significantly influences its chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline and Related Compounds
| Property | 1-Cyano-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 7-Cyano-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₁₁N | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol | 133.19 g/mol [4] | 158.20 g/mol [5][6] |
| Appearance | Typically a solid[6] | Clear yellow to brown liquid[7] | Solid |
| Boiling Point | Not readily available | 232-233 °C[7] | Not readily available |
| Melting Point | Not readily available | -30 °C[7] | Not readily available |
| Solubility | Soluble in organic solvents | Soluble in water (20g/L at 20°C)[7] | Not readily available |
Synthesis and Methodologies
The construction of the 1-cyano-1,2,3,4-tetrahydroisoquinoline core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Strecker Reaction: A Cornerstone Synthesis
A concise and effective method for preparing α-cyano tetrahydroisoquinolines, including those with a quaternary center at the C1 position, is the Strecker reaction.[1][2] This reaction typically involves the treatment of a 3,4-dihydroisoquinolin-2-ium salt with a cyanide source, such as trimethylsilyl cyanide (TMSCN).[1][2]
Experimental Protocol: Strecker Synthesis of a 1-Substituted-1-cyano-1,2,3,4-tetrahydroisoquinoline [1][2]
This protocol is a generalized procedure based on reported syntheses and should be adapted for specific substrates.
Materials:
-
1-Substituted 3,4-dihydroisoquinolin-2-ium salt (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (2.0 equiv)[1]
-
Potassium fluoride (KF) (2.0 equiv) as an additive[1]
-
Sodium carbonate (Na₂CO₃) (0.5 equiv) as a base[1]
-
1,2-Dichloroethane (ClCH₂CH₂Cl) as solvent[1]
Procedure:
-
To a solution of the 1-substituted 3,4-dihydroisoquinolin-2-ium salt in 1,2-dichloroethane, add Na₂CO₃ and KF.
-
Add TMSCN to the mixture.
-
Stir the reaction at 30 °C for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
TMSCN as Cyanide Source: TMSCN is a less hazardous alternative to other cyanide sources and is highly effective in this transformation.[1]
-
KF as Additive: The addition of a fluoride source like KF has been shown to significantly improve the reaction's efficiency and yield.[1]
-
Na₂CO₃ as Base: A mild base is used to facilitate the reaction without promoting unwanted side reactions.[1]
Caption: Workflow for the Strecker Synthesis of 1-Cyano-THIQ.
Photoredox-Mediated Cyanation
Recent advancements have led to the development of photoredox-catalyzed methods for the direct α-cyanation of tetrahydroisoquinolines.[8][9] These methods offer a greener alternative, often utilizing air as the oxidant and proceeding under mild, ambient conditions.[8][9]
Chemical Reactivity and Synthetic Utility
The 1-cyano-1,2,3,4-tetrahydroisoquinoline scaffold is a versatile intermediate for further chemical modifications.
Transformations of the Cyano Group
The nitrile functionality at the C1 position is a gateway to a variety of other functional groups:
-
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide. For instance, hydrolysis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile under alkaline conditions has been reported, although in some cases, this can lead to isomerization.[1]
-
Reduction: Reduction of the nitrile yields a primary amine, providing a route to 1-aminomethyl-tetrahydroisoquinoline derivatives.
-
Nucleophilic Addition: The cyano group can undergo nucleophilic addition to form various heterocyclic systems.
N-Acylation
The secondary amine of the tetrahydroisoquinoline ring can be readily acylated. N-acyl-1-cyano-THIQs are valuable intermediates as the 1-cyano amide moiety can be easily hydrolyzed to afford α-amido amides, α-amido acids, and other derivatives.[9]
Caption: Reactivity map of 1-Cyano-1,2,3,4-tetrahydroisoquinoline.
Applications in Drug Discovery and Development
The tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1][2][3] These include anti-tumor, anti-inflammatory, anti-convulsant, and anti-epileptic properties.[1][2]
Anticancer Agents
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1, proteins that play a crucial role in cancer cell survival by preventing apoptosis.[10] These compounds have shown anti-proliferative activities against cancer cells.[10]
Neuroprotective Agents
The tetrahydroisoquinoline core is found in molecules with potential applications in treating neurodegenerative disorders. For example, certain derivatives are being investigated for their acetylcholinesterase inhibitory activity for the potential treatment of Alzheimer's disease.[11]
Antimicrobial and Antimalarial Agents
Substituted tetrahydroisoquinolines have also exhibited promising activity against various pathogens. For instance, 5,8-disubstituted THIQ analogs have been evaluated for their anti-mycobacterial properties.[3] Additionally, 1-aryl-6-hydroxy-THIQ analogs have shown potent antimalarial activity.[3]
Spectroscopic Characterization
The structural elucidation of 1-cyano-1,2,3,4-tetrahydroisoquinoline and its derivatives relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for a Generic 1-Cyano-1,2,3,4-tetrahydroisoquinoline
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons, a singlet for the C1-H (if present), and multiplets for the methylene protons of the tetrahydroisoquinoline ring. |
| ¹³C NMR | Aromatic carbons, a signal for the cyano carbon (around 115-120 ppm), a signal for the C1 carbon, and signals for the aliphatic carbons of the ring. |
| IR | A characteristic C≡N stretching vibration around 2220-2260 cm⁻¹, N-H stretching (if unsubstituted), C-H stretching, and aromatic C=C stretching bands. |
| Mass Spec | A molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern and the solvent used. For reference, the ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline is available for comparison.[12]
Conclusion
1-Cyano-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with the biological importance of the tetrahydroisoquinoline scaffold, makes it a valuable building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its chemical properties, synthesis, and applications, intended to empower researchers in their scientific pursuits.
References
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Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(31), 15847-15851. Available from: [Link]
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Ji, Y., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(1), 1-5. Available from: [Link]
-
Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry. DOI:10.1039/D3NJ02600K. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
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PubChem. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]
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Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available from: [Link]
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HETEROCYCLES. (1998). 1,2,3,4-TETRAHYDROQUINOLINES. 47(2). Available from: [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Available from: [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Available from: [Link]
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PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
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The 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous natural products and synthetic compounds of profound biological significance.[1][2][3] Its rigid, three-dimensional structure provides an excellent scaffold for the spatial presentation of pharmacophoric elements, enabling precise interactions with a variety of biological targets. The introduction of a carbonitrile (cyano) group at the C1 position of the THIQ ring system creates the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile core, a scaffold that has garnered increasing attention in medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and unique chemical properties to its applications in the development of novel therapeutics.
The Strategic Importance of the 1-Carbonitrile Moiety
The nitrile group, though compact, is a powerful and versatile functional group in drug design.[4][5] Its incorporation at the C1 position of the THIQ scaffold imparts several advantageous properties:
-
Bioisosteric Replacement: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups such as carbonyls, hydroxyls, and even halogens.[6][7] This enables fine-tuning of a molecule's steric and electronic profile to optimize target binding and pharmacokinetic properties.
-
Metabolic Stability: The nitrile group is generally metabolically stable and is often not modified as the drug passes through the body.[8][9] This can enhance the pharmacokinetic profile of a drug candidate by preventing metabolic degradation at that position.
-
Polar Interactions and Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[4] Its strong electron-withdrawing nature also creates a dipole moment, allowing for favorable polar interactions within a protein's binding pocket.[9]
-
Synthetic Handle: The carbonitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing a versatile synthetic handle for the further derivatization and optimization of lead compounds.
Synthetic Strategies: Building the Core
The construction of the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold is most efficiently achieved through the Strecker amino acid synthesis .[10][11] This powerful reaction involves the one-pot, three-component condensation of a β-phenylethylamine, an aldehyde (or ketone), and a cyanide source.
A particularly effective modern adaptation of this reaction for the synthesis of 1-cyano-tetrahydroisoquinolines with a quaternary center at the C1 position involves the use of trimethylsilyl cyanide (TMSCN) as the cyanide source.[12]
Caption: A generalized workflow for the Strecker synthesis of the 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold.
Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
This protocol is adapted from a reported efficient synthesis of α-cyano tetrahydroisoquinolines with a quaternary center.[12]
Materials:
-
2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium salt
-
Trimethylsilyl cyanide (TMSCN)
-
Sodium carbonate (Na2CO3)
-
Potassium fluoride (KF)
-
1,2-Dichloroethane (ClCH2CH2Cl)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a stirred solution of the 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium salt (0.5 mmol) in 1,2-dichloroethane (3 mL) is added sodium carbonate (0.25 mmol, 0.5 equiv.).
-
Trimethylsilyl cyanide (1.0 mmol, 2.0 equiv.) is then added to the mixture.
-
Potassium fluoride (1.0 mmol, 2.0 equiv.) is added as an additive to enhance the reactivity of TMSCN.
-
The reaction mixture is stirred at 30 °C for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.
Self-Validation: The success of the reaction is critically dependent on the anhydrous conditions and the activation of TMSCN. The use of KF as a fluoride source is key to promoting the generation of the cyanide nucleophile.[12] The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts.
Therapeutic Applications and Key Derivatives
The 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold has emerged as a promising framework for the development of therapeutics targeting a range of diseases, most notably cancer and immune-related disorders.
Inhibition of the PD-1/PD-L1 Immune Checkpoint
The interaction between the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[13][14] Small molecule inhibitors that block this interaction are of significant interest in cancer immunotherapy. Several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be conceptually linked to the 1-carbonitrile scaffold through synthetic transformations, have shown remarkable inhibitory activity against the PD-1/PD-L1 interaction. For instance, a derivative containing a cyanophenyl moiety at the 1-position exhibited an IC50 of 21.4 ± 0.6 nM.[15]
Caption: The 1-cyano-THIQ scaffold can inhibit the PD-1/PD-L1 interaction, restoring T-cell activity against tumor cells.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[16] A number of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[14] The introduction of a cyano group at the C1 position can contribute to the binding affinity and overall activity of these compounds. Molecular docking studies suggest that these molecules bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
Structure-Activity Relationships (SAR) and Molecular Interactions
The biological activity of 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives is highly dependent on the nature and position of substituents on the scaffold.
| Compound/Scaffold | Target | IC50/Activity | Key Structural Features & SAR Insights | Reference |
| 1-(cyanophenyl)-THIQ derivative | PD-1/PD-L1 | 21.4 ± 0.6 nM | The cyanophenyl group at the C1 position is crucial for high-affinity binding. The nitrile likely engages in polar interactions within the binding pocket. | [15] |
| 1-Aryl-6-hydroxy-THIQ analogs | Plasmodium falciparum | Moderate to potent | The presence of a hydroxyl group at the C6 position and an aryl group at C1 are important for antimalarial activity. | [13] |
| 1-Phenyl-3,4-dihydroisoquinoline (related scaffold) | Tubulin Polymerization | Potent inhibition | A 3'-hydroxy and 4'-methoxy substituted phenyl ring at the C1 position confers optimal bioactivity. | [14] |
| 3-Substituted THIQ analogs | Phenylethanolamine N-methyltransferase (PNMT) | Ki = 2.4 µM (for 3-hydroxymethyl-THIQ) | Substitution at the C3 position is tolerated, with a hydroxymethyl group enhancing potency, suggesting a hydrogen bond interaction. | [9] |
Key SAR Observations:
-
C1-Substitution: The nature of the substituent at the C1 position is a primary determinant of biological activity and target selectivity. Aromatic or heteroaromatic groups are commonly found in active compounds, likely participating in π-π stacking or hydrophobic interactions within the binding site.
-
Aromatic Ring Substitution: Substitution on the fused benzene ring of the THIQ core can significantly modulate activity. Electron-donating groups, such as methoxy or hydroxyl groups, are frequently present in biologically active THIQs and can influence the electronic properties of the scaffold and provide additional hydrogen bonding opportunities.[4]
-
N-Substitution: The nitrogen atom of the THIQ ring is a key point for derivatization. N-alkylation or N-acylation can alter the compound's lipophilicity, cell permeability, and binding interactions.
Pharmacokinetic Considerations
The pharmacokinetic profile of 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives is an important aspect of their drug-likeness. As previously mentioned, the nitrile group is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved bioavailability.[8][9] However, the overall pharmacokinetic properties are influenced by the entire molecular structure. Studies on related THIQ derivatives have shown that modifications such as the introduction of prodrug moieties (e.g., ethyl esters) can enhance oral bioavailability.[5] In vivo studies in animal models are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of any new drug candidate based on this scaffold.[5][6][7]
Future Perspectives and Conclusion
The 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile scaffold represents a privileged and versatile core in medicinal chemistry. Its robust synthetic accessibility, coupled with the unique and advantageous properties of the 1-carbonitrile group, makes it an attractive starting point for the design of novel therapeutics. The demonstrated activity of derivatives against challenging targets such as the PD-1/PD-L1 immune checkpoint and tubulin underscores the potential of this scaffold in oncology and beyond.
Future research in this area will likely focus on:
-
Library Synthesis and High-Throughput Screening: The generation of diverse libraries of 1-cyano-THIQ derivatives with systematic variations in substitution patterns will be crucial for the discovery of new biological activities and the elucidation of more detailed structure-activity relationships.
-
Structure-Based Drug Design: The use of X-ray crystallography and advanced molecular modeling techniques will enable the rational design of next-generation inhibitors with improved potency and selectivity.
-
Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of THIQ derivatives suggest that the 1-carbonitrile scaffold may hold promise for the treatment of other diseases, including neurodegenerative disorders and infectious diseases.
References
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Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1995). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 38(18), 3563–3570. [Link]
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Thummanagoti, S., Chen, C. H., Xu, Z. H., & Sun, C. M. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents Possessing I (F) Channel Inhibitory Activity: N-Methyl-D-Aspartate Receptor Modulators that Potentiates Glun2b-Containing N-Methyl-D-Aspartate Receptors. Journal of Clinical Chemistry and Laboratory Medicine, 4, p371. [Link]
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Zimmerman, S., Lehar, M., & Kolis, S. (2008). Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 18(14), 4054–4058. [Link]
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Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2007). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. ResearchGate. [Link]
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Funel, J. A., et al. (2011). 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2072. [Link]
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Atta-ur-Rahman, et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 9(7), 553-559. [Link]
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Kazoka, et al. (2020). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. Acta Crystallographica Section D: Structural Biology, 76(11), 1084-1093. [Link]
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The Emergent Therapeutic Potential of 1-Cyano-Tetrahydroisoquinoline Derivatives: A Technical Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1][2][3] Its rigid structure and three-dimensional character make it an ideal framework for developing novel therapeutic agents. The introduction of a cyano (C≡N) group at the C1 position creates the 1-cyano-tetrahydroisoquinoline scaffold, a modification that has unlocked a distinct and potent spectrum of biological activities. This nitrile group can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, significantly influencing the molecule's interaction with biological targets.
This technical guide provides an in-depth exploration of the biological activities of 1-cyano-THIQ derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge to provide a comprehensive overview of this promising class of compounds.
I. Synthetic Pathways to 1-Cyano-THIQ Derivatives
The biological evaluation of any chemical scaffold is predicated on its accessible synthesis. A primary and efficient method for producing 1-cyano-THIQ derivatives is the Strecker reaction . This one-pot, three-component reaction typically involves a cyclic imine (a 3,4-dihydroisoquinoline), a cyanide source like trimethylsilyl cyanide (TMSCN), and a catalyst, furnishing the desired α-cyano amine structure with high yields.[4]
Caption: General workflow for the synthesis of 1-cyano-THIQ derivatives via the Strecker reaction.
Other synthetic strategies, including multi-component reactions (MCRs) and various cyclization techniques, have also been employed to generate diverse libraries of these compounds for biological screening.[1][5]
II. Anticancer Activity: A Primary Therapeutic Avenue
The most extensively documented biological activity of 1-cyano-THIQ derivatives is their potent anticancer effect, which is often mediated through the induction of apoptosis and the modulation of drug resistance pathways.[6][7]
A. Induction of Programmed Cell Death (Apoptosis)
Several studies have demonstrated that 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines (CATHIQs) exhibit significant anti-cancer activity by triggering apoptosis.[6] The mechanism is multifaceted, involving the interplay of oxidative stress and the modulation of key intracellular signaling cascades.
Mechanism of Action: Treatment of cancer cells, such as the human promyelocytic leukemia cell line (NB4) and human gastric adenocarcinoma cells (MKN-45), with these compounds leads to a cascade of events culminating in cell death.[6]
-
Reactive Oxygen Species (ROS) Generation: The compounds induce a significant increase in intracellular ROS levels. This oxidative stress is a critical upstream event that damages cellular components and initiates apoptotic signaling.[6]
-
Mitochondrial Pathway Activation: The elevated ROS levels trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:
-
An increased Bax/Bcl-2 ratio , which enhances mitochondrial outer membrane permeabilization.[6]
-
The release of cytochrome c from the mitochondria into the cytosol.[6]
-
The subsequent cleavage and activation of procaspase-3 to its active form, caspase-3, which executes the final stages of apoptosis.[6]
-
-
Modulation of Signaling Pathways: The apoptotic effects are further controlled by critical cell survival and stress-activated protein kinase pathways:
-
Inhibition of PI3K/Akt and ERK Pathways: These pro-survival pathways are significantly suppressed, removing their protective effect and sensitizing the cells to apoptosis.[6]
-
Activation of p38 and JNK Pathways: These stress-activated pathways are phosphorylated (activated), contributing to the pro-apoptotic signal.[6]
-
Caption: Apoptosis induction pathway by 1-cyano-THIQ derivatives in cancer cells.
Quantitative Data on Anticancer Activity The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative (SF8) | Hep-2C (Laryngeal Carcinoma) | 11.9 ± 1.04 | [8] |
| S-alkylated THIQ Derivative | HepG-2 (Hepatocellular Carcinoma) | 2.86 - 13.14 | [9] |
| S-alkylated THIQ Derivative | MCF-7 (Breast Carcinoma) | 2.86 - 13.14 | [9] |
| S-alkylated THIQ Derivative | A-549 (Lung Carcinoma) | 2.86 - 13.14 | [9] |
Note: The table includes data for closely related tetrahydroquinoline derivatives to illustrate the potency of the general scaffold, as specific IC50 values for 1-cyano derivatives can vary widely based on full structure.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay This protocol outlines a standard flow cytometry-based method to quantify apoptosis induced by a 1-cyano-THIQ derivative.
-
Cell Culture: Seed cancer cells (e.g., NB4) in a 6-well plate at a density of 1x10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
B. Reversal of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1-cyano-THIQ derivatives have been identified as potent MDR reversal agents.[10] For instance, 6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-tetrahydroisoquinoline was shown to possess MDR reversal activity comparable to the reference compound verapamil, but without the associated cardiovascular side effects.[10] These compounds likely function by competitively inhibiting the P-gp pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.
III. Antimicrobial and Antiviral Activities
Beyond cancer, the 1-cyano-THIQ scaffold has shown promise in combating infectious diseases.
A. Antibacterial and Antifungal Activity
Derivatives of THIQ have demonstrated notable antibacterial and antifungal effects.[11] Structure-activity relationship (SAR) studies reveal that the nature of the alkyl chain at the C1 position can significantly influence potency. For example, 1-nonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to exhibit strong antibacterial and antifungal properties.[11] While this example lacks the 1-cyano group, it highlights the importance of C1 substitution. Organosilicon lipid-like derivatives of THIQ have also shown good antibacterial activity, which is linked to the inhibition of DNA gyrase , a crucial bacterial enzyme involved in DNA replication and repair.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
B. Anti-HIV Activity
The THIQ scaffold has been explored for its potential as an anti-HIV agent. Specifically, certain derivatives have been designed and synthesized as HIV-1 reverse transcriptase (RT) inhibitors .[12] These compounds bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme, allosterically inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[12] Molecular docking studies have shown that the 6,7-dimethoxy groups of the THIQ core can form hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229 within the binding pocket.[12]
IV. Structure-Activity Relationship (SAR) Summary
The biological activity of 1-cyano-THIQ derivatives is highly dependent on the substitution patterns on both the aromatic ring and the nitrogen atom.
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Methodological & Application
Application Notes and Protocols for the Oxidative Cyanation Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles
Introduction: The Strategic Importance of α-Cyanated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids and pharmaceutical agents.[1][2] The functionalization of the C1 position of the THIQ nucleus is a critical step in the diversification of these molecules and the development of new therapeutic leads. Among the various substituents that can be introduced, the nitrile group stands out for its exceptional synthetic versatility.
The resulting 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, or α-aminonitriles, are not merely final products but powerful chemical intermediates.[3] The cyano group can be readily transformed into a variety of other functionalities, including:
-
α-Amino acids via hydrolysis.
-
1,2-Diamines through reduction.
-
α-Amino aldehydes and ketones via nucleophilic addition reactions.[3]
Direct C(sp³)–H oxidative cyanation has emerged as one of the most efficient and atom-economical strategies for synthesizing these valuable compounds.[4] This approach avoids the need for pre-functionalized substrates by directly activating the C-H bond adjacent to the nitrogen atom, a process often facilitated by an initial single-electron transfer (SET) from the electron-rich tertiary amine. This guide provides detailed protocols and mechanistic insights for several field-proven methods for the oxidative cyanation of THIQs, catering to researchers in drug discovery and process development.
Core Mechanism: The Iminium Ion Gateway
Most oxidative cyanation reactions of tertiary amines, including THIQs, proceed through a common, highly reactive intermediate: the iminium ion . The formation of this intermediate is the key C-H activation step, which is then trapped by a cyanide nucleophile.
The general pathway can be summarized as follows:
-
Oxidation (Single-Electron Transfer): The reaction is initiated by a single-electron transfer (SET) from the lone pair of the THIQ nitrogen atom to an oxidant (chemical, photochemical, or electrochemical). This forms a transient, high-energy nitrogen radical cation.
-
Deprotonation: A base present in the reaction medium (or the reduced form of the oxidant) abstracts a proton from the C1 position. This C-H bond is weakened due to hyperconjugation with the positively charged nitrogen.
-
Iminium Ion Formation: The loss of the C1 proton and the radical electron results in the formation of a stable and electrophilic iminium ion.
-
Nucleophilic Attack: A cyanide source (e.g., CN⁻) in the reaction mixture attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the final α-aminonitrile product.
Caption: Experimental workflow for DDQ-promoted oxidative cyanation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl/sulfonyl-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent, e.g., 0.3 mmol).
-
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (DCM, e.g., 3.0 mL).
-
Oxidation: Add DDQ (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The reaction progress can often be monitored by a color change as the DDQ is consumed.
-
Cyanation: Add tributyltin cyanide, (n-Bu)₃SnCN (1.5 equivalents), to the reaction mixture. Continue stirring at room temperature for an additional 1 hour.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. [3]
Data Summary: Substrate Scope & Yields
| N-Protecting Group | R-Group on THIQ | Yield (%) |
| Boc | H | 95 |
| Cbz | H | 93 |
| Ts | H | 96 |
| Boc | 6,7-(OMe)₂ | 98 |
| Boc | 6-Br | 91 |
| Ts | 7-Me | 94 |
| Data synthesized from Kim, H.P., et al. (2018).[3] |
Protocol 2: Visible-Light-Induced, Photocatalyst-Free Green Synthesis
This innovative protocol leverages visible light and atmospheric oxygen as the terminal oxidant, representing a significant advancement in green chemistry. [5][6]It avoids the need for transition metals, photocatalysts, or strong chemical oxidants.
Expertise & Experience: The choice of potassium thiocyanate (KSCN) as the cyanide source is pivotal. KSCN is a stable, low-toxicity, and inexpensive solid, making it a much safer and more practical alternative to highly toxic cyanide salts like NaCN or KCN. [5]The reaction is proposed to proceed via a light-induced single-electron transfer from the N-aryl THIQ to oxygen, generating a substrate radical cation and a superoxide radical anion (O₂˙⁻), which drives the reaction forward. [5]This method showcases how ambient, sustainable energy sources can replace harsh chemical reagents.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a reaction vessel (e.g., a Pyrex tube), combine the N-aryl-1,2,3,4-tetrahydroisoquinoline (2.0 equivalents, e.g., 0.2 mmol) and potassium thiocyanate (KSCN, 1.0 equivalent, e.g., 0.1 mmol).
-
Solvent and Atmosphere: Add acetonitrile (CH₃CN, e.g., 1.5 mL) as the solvent. Seal the vessel and ensure it is under an oxygen atmosphere (e.g., by evacuating and backfilling with an O₂ balloon).
-
Irradiation: Place the reaction vessel at a fixed distance from a light source (e.g., 30 W purple LEDs) and stir at room temperature.
-
Reaction Time: Continue irradiation and stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the α-aminonitrile product. [5]
Data Summary: Substrate Scope & Yields
| N-Aryl Substituent (para-position) | Yield (%) |
| H | 82 |
| Me | 79 |
| Et | 86 |
| F | 88 |
| Cl | 85 |
| Br | 83 |
| CN | 75 |
| Data synthesized from Yi, B., et al. (2019).[5] |
Protocol 3: Ruthenium-Catalyzed Aerobic Oxidative Cyanation
Transition metal catalysis offers another powerful avenue for oxidative cyanation. Ruthenium catalysts, in particular, have proven effective in activating tertiary amines for this transformation using molecular oxygen as the ultimate oxidant. [7] Expertise & Experience: The use of a catalytic amount of a transition metal like RuCl₃·nH₂O allows for a highly efficient turnover cycle. The proposed mechanism involves the formation of a highly reactive oxoruthenium species which facilitates the C-H activation step. [7]Using molecular oxygen from the air as the terminal oxidant makes this process economically attractive and environmentally benign, as the only byproduct is water. Acetone cyanohydrin can be used as a safer alternative cyanide source compared to metal cyanides. [7]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a reaction flask, add the N-substituted-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent), sodium cyanide (NaCN, 2.0 equivalents), and RuCl₃·nH₂O (e.g., 1-5 mol%).
-
Solvent System: Add a mixture of methanol (MeOH) and acetic acid (AcOH) as the solvent.
-
Reaction Conditions: Stir the mixture vigorously under an oxygen atmosphere (e.g., O₂ balloon) at 60 °C.
-
Reaction Time: The reaction is typically complete within 1-2 hours. Monitor progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purification: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. [7]
Protocol 4: Electrochemical Synthesis
Electrosynthesis represents a cutting-edge, sustainable method that uses electrical current as a "traceless" reagent to drive the oxidation, completely avoiding chemical oxidants.
Expertise & Experience: The primary advantage of this method is its inherent safety and green profile. The key iminium ion intermediate is generated via anodic oxidation at the electrode surface. A particularly innovative aspect is the ability to use acetonitrile, the solvent itself, as the precursor to the cyanide nucleophile through electrogenerated cyanide anions, thus avoiding the handling of toxic cyanide reagents altogether. [1][8]This method offers high control over the reaction potential, which can improve selectivity and reduce side products.
General Procedure Outline
-
Electrochemical Cell Setup: The reaction is performed in an undivided electrochemical cell equipped with two electrodes (e.g., a graphite anode and a platinum cathode).
-
Reaction Mixture: The cell is charged with the THIQ substrate and a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, TBABF₄) in a solvent like acetonitrile.
-
Electrolysis: A constant current is applied across the electrodes. The THIQ is oxidized at the anode to the iminium ion, while acetonitrile can be reduced at the cathode to generate cyanide ions in situ.
-
Reaction and Workup: After the passage of a specific amount of charge (measured in Faradays/mol), the electrolysis is stopped. The solvent is removed, and the product is isolated using standard extraction and purification techniques. [1][9]
Conclusion and Outlook
The oxidative cyanation of 1,2,3,4-tetrahydroisoquinolines is a robust and versatile strategy for the synthesis of valuable α-aminonitrile building blocks. The choice of method—be it metal-free chemical oxidation, photocatalyst-free visible-light induction, transition-metal catalysis, or electrosynthesis—can be tailored to the specific needs of the research objective, considering factors such as substrate scope, scalability, cost, and green chemistry principles. The protocols outlined in this guide provide researchers and drug development professionals with a practical toolkit to access this important class of molecules, paving the way for future discoveries in medicinal chemistry.
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Yi, B., Li, X., Wu, T., Liu, D., Wei, Y., & Du, J. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances, 9(54), 31441–31445. Available at: [Link] [5][6]2. Kim, H. P., Yu, H., Kim, H., Kim, S. H., & Lee, D. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(12), 3223. Available at: [Link] [3]3. ResearchGate. (n.d.). Substrate scope for cyanation of N-aryltetrahydroisoquinolines (1) with... Retrieved February 24, 2026, from [Link]
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Wang, X., et al. (2023). Red-light-induced high-efficiency oxidation and functionalization of tetrahydroisoquinoline derivatives using chlorophyll as a photocatalyst. New Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Photoredox-catalyzed C1-cyanation of N-aryl THIQs with TsCN. Retrieved February 24, 2026, from [Link]
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Ji, D., et al. (2024). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of Chemical Research. Available at: [Link]
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Sain, T., & Ali, A. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 14-33. Available at: [Link] [7]8. Zhang, J., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38557-38561. Available at: [Link] [1][8][10]9. ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared alpha-Amino nitriles. Retrieved February 24, 2026, from [Link]
-
Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved February 24, 2026, from [Link]
-
Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Retrieved February 24, 2026, from [Link] [4]12. Benmekhbi, L., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 81(16), 7010-7023. Available at: [Link] [11]13. Semantic Scholar. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Retrieved February 24, 2026, from [Link] [12]16. ResearchGate. (n.d.). Scope of cyanation reaction to 1,2,3,4‐tetrahydroisoquinoline‐1‐carbonitriles 2. Retrieved February 24, 2026, from [Link] [9]17. Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14591. Available at: [Link] 20. International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
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- 4. eurekaselect.com [eurekaselect.com]
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Strategic Synthesis of 1-Substituted Tetrahydroisoquinoline (THIQ) Alkaloids via Nitrile-Mediated Pathways
An Application Note for Drug Development Professionals
Abstract
The 1-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic pharmaceuticals. This application note provides an in-depth guide for researchers and drug development professionals on the strategic synthesis of these valuable compounds through pathways involving a nitrile intermediate. We will explore two primary approaches: the de novo construction of the THIQ ring system via intramolecular cyclization involving a nitrile, and the post-functionalization of a pre-formed THIQ core at the C1-position using cyanation chemistry. This guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and incorporates visual aids to clarify complex mechanisms and workflows, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the THIQ Motif
Tetrahydroisoquinoline alkaloids are a major class of natural products exhibiting a wide spectrum of pharmacological activities.[1] Their structural diversity and therapeutic potential have made them attractive targets for total synthesis and analogue development. The substituent at the C1-position is a critical determinant of biological activity, influencing receptor binding affinity and selectivity. Consequently, synthetic methods that allow for the facile and controlled introduction of diverse C1-substituents are of paramount importance in drug discovery programs.
The use of the nitrile group as a strategic tool in THIQ synthesis offers several advantages. As a versatile functional group, the nitrile can act as a key electrophile or nucleophile precursor, an iminium ion equivalent, or a directing group. Its subsequent transformation or removal provides access to a wide array of C1-substituents, including alkyl, aryl, and carboxyl groups.
Strategic Overview: Nitrile-Based Approaches to THIQ Synthesis
Two divergent strategies dominate the synthesis of 1-substituted THIQs via nitrile intermediates. The choice between them depends on the availability of starting materials, the desired C1-substituent, and stereochemical considerations.
-
Strategy A: Post-Cyclization C1-Functionalization. This approach involves the initial synthesis of a THIQ core, followed by the introduction of a nitrile at the C1-position. This α-amino nitrile then serves as a linchpin intermediate for subsequent alkylation.
-
Strategy B: De Novo Ring Construction. In this strategy, the C1-substituent and the THIQ ring are formed in concert. Intramolecular reactions, such as the Ritter or Strecker-type reactions, utilize a nitrile to participate directly in the key cyclization step.
Figure 1: High-level overview of the two primary strategies for synthesizing 1-substituted THIQs using nitrile intermediates.
Strategy A: C1-Functionalization via an α-Amino Nitrile Intermediate
This powerful strategy relies on the activation of the C1-H bond of a pre-formed THIQ nucleus through cyanation. The resulting α-amino nitrile is a stable intermediate whose α-proton is sufficiently acidic to be removed by a strong base, generating a carbanion that can be trapped by various electrophiles.
A particularly elegant execution of this strategy involves the anodic cyanation of an N-Boc protected THIQ.[2] The N-Boc group serves two critical functions: it deactivates the nitrogen towards oxidation, preventing side reactions, and it provides steric bulk that can influence the stereochemical outcome of subsequent reactions.
Figure 3: Step-by-step experimental workflow for the two-step conversion of N-Boc-1-cyano-THIQ to its 1-benzyl analogue.
Materials & Equipment:
-
N-Boc-1-cyano-1,2,3,4-tetrahydroisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates, column chromatography setup.
Part A: Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-1-cyano-THIQ (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn a deep color, indicating carbanion formation. Stir for 30 minutes at -78 °C.
-
Expert Insight: The slow addition of LDA at low temperature is crucial to prevent side reactions and ensure complete deprotonation before the addition of the electrophile.
-
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Let the reaction stir at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-1-benzyl-1-cyano-THIQ.
Part B: Reductive Decyanation
-
Setup: Dissolve the purified product from Part A in ethanol (approx. 0.1 M) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (4.0 equiv) portion-wise over 20 minutes.
-
Trustworthiness Check: The portion-wise addition of NaBH₄ is a safety measure to control the exothermic reaction and hydrogen gas evolution.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature and carefully quench with water. Concentrate the mixture to remove most of the ethanol, then extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to afford the final product, N-Boc-1-benzyl-THIQ. [3]
Strategy B: De Novo Ring Construction via Intramolecular Ritter-type Reaction
The Ritter reaction classically involves the addition of a nitrile to a carbocation to form an N-alkyl amide. [4][5]An intramolecular variant provides a powerful method for constructing the THIQ skeleton. This approach begins with a β-phenylethyl alcohol or a related precursor that can generate a stable benzylic carbocation under strong acid conditions. This carbocation is then trapped by a tethered nitrile group to forge the C1-N bond, forming a nitrilium ion intermediate that, upon hydrolysis, yields a lactam. Subsequent reduction of the lactam provides the target 1-substituted THIQ.
Figure 4: Generalized mechanism for the synthesis of a 1-substituted THIQ via an intramolecular Ritter-type reaction.
Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinolin-6-ol (via Ritter-type cyclization)
This protocol illustrates the core principles of the Ritter-type cyclization to form the THIQ backbone.
Materials & Equipment:
-
4-(2-hydroxyethyl)-2-methoxyphenol
-
Acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or THF
-
Standard glassware, ice bath, reflux condenser.
Part A: Cyclization and Lactam Formation
-
Setup: In a flask equipped with a dropping funnel and magnetic stirrer, dissolve the starting alcohol (1.0 equiv) in an excess of acetonitrile.
-
Carbocation Formation & Cyclization: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (2-3 equiv) via the dropping funnel.
-
Expert Insight: The acid acts as both a catalyst and a dehydrating agent. The reaction is highly exothermic and requires careful temperature control.
-
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) until pH > 10. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude lactam.
Part B: Lactam Reduction
-
Setup: Prepare a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Addition: Dissolve the crude lactam from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reduction: After addition, heat the mixture to reflux for 4-6 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield the crude 1-substituted THIQ, which can be further purified by chromatography or crystallization.
Conclusion
The nitrile group is a cornerstone of modern synthetic strategy, and its application to the synthesis of 1-substituted tetrahydroisoquinoline alkaloids is a testament to its versatility. The post-cyclization functionalization approach offers modularity and is ideal for creating libraries of analogues with diverse C1-substituents from a common intermediate. [6][7]Conversely, de novo construction methods like the intramolecular Ritter reaction provide a convergent route to the THIQ core. By understanding the mechanisms and experimental nuances detailed in this guide, researchers can confidently select and execute the optimal synthetic strategy to accelerate their drug discovery and development programs.
References
-
ResearchGate. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles | Request PDF. Available from: [Link]
-
ACS Publications. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles | The Journal of Organic Chemistry. Available from: [Link]
-
Semantic Scholar. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Available from: [Link]
-
PubMed. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
PMC. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
ResearchGate. The first example of the Pictet–Spengler Reaction (PSR), resulted in the synthesis of the tetrahydroisoquinoline (THIQ). Available from: [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
-
Wiley Online Library. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]
-
PMC. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available from: [Link]
-
Wikipedia. Ritter reaction. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
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- 2. Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
preventing retro-Strecker reaction in 1-cyano-tetrahydroisoquinoline purification
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of 1-cyano-tetrahydroisoquinolines, with a specific focus on preventing the undesired retro-Strecker reaction. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and purity of your target compounds.
Troubleshooting Guide: Preventing Retro-Strecker Degradation
This section is designed to address specific issues you may encounter during the purification of 1-cyano-tetrahydroisoquinolines. The question-and-answer format provides direct solutions to common problems.
Question 1: I am observing significant loss of my 1-cyano-tetrahydroisoquinoline product during silica gel column chromatography. What is likely happening and how can I prevent it?
Answer:
The loss of your product on silica gel is a classic sign of the retro-Strecker reaction being inadvertently promoted by the stationary phase. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). In the presence of residual moisture, this acidic environment can protonate the nitrogen atom of the tetrahydroisoquinoline ring, which is the initial step in triggering the retro-Strecker degradation. This leads to the decomposition of your α-aminonitrile back into an iminium ion and a cyanide species, which are then lost or react further.[1][2][3]
Immediate Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your desired non-polar solvent (e.g., hexanes, dichloromethane) and add 1-2% (v/v) of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine will neutralize the acidic silanol groups, creating a more inert stationary phase.
-
Use Pre-treated Silica: Consider using commercially available deactivated or base-treated silica gel for your chromatography.
-
Optimize Your Solvent System: Ensure your mobile phase is kept anhydrous. The presence of water can facilitate the retro-Strecker reaction. If a polar protic solvent like methanol or ethanol is required for elution, keep its concentration as low as possible and consider adding a small amount (0.1-0.5%) of a tertiary amine to the mobile phase to maintain basicity.
Question 2: My purified 1-cyano-tetrahydroisoquinoline appears pure by TLC and ¹H NMR immediately after purification, but decomposes upon storage. How can I improve its stability?
Answer:
This delayed degradation is often due to trace amounts of acid or moisture remaining in your purified sample. Over time, these impurities can catalyze the retro-Strecker reaction even in the solid state or in solution.
Strategies for Enhancing Long-Term Stability:
-
Azeotropic Removal of Water: After purification, dissolve your compound in a suitable solvent like toluene or a mixture of dichloromethane/heptane and evaporate the solvent under reduced pressure. This process, repeated 2-3 times, can help remove residual water.
-
Storage under Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture and acidic gases like carbon dioxide.
-
Use of a Basic Environment: If storing in solution (e.g., for NMR studies), use a deuterated solvent that contains a small amount of a non-reactive base like pyridine-d₅ or add a trace of triethylamine to the CDCl₃.
-
Low-Temperature Storage: Storing your compound at low temperatures (-20°C or below) will significantly slow down the rate of the retro-Strecker reaction.
Question 3: I am considering using reverse-phase chromatography for purification. What are the potential pitfalls and how should I set up my HPLC method?
Answer:
Reverse-phase chromatography (e.g., C18) can be an excellent alternative to normal-phase silica gel, but it comes with its own set of challenges, primarily related to the acidic mobile phase modifiers commonly used.
Potential Pitfalls:
-
Acidic Modifiers: Standard reverse-phase methods often use trifluoroacetic acid (TFA) or formic acid to improve peak shape. These acidic conditions are highly conducive to the retro-Strecker reaction and should be avoided.
-
Protic Solvents: The aqueous-organic mobile phases used in reverse-phase HPLC provide a protic environment that can participate in the degradation pathway.
Recommended HPLC Method Development:
-
Use a Basic or Neutral pH Mobile Phase:
-
Buffered Mobile Phases: Employ a buffer system to maintain a pH between 7.5 and 9.0. A common choice is an ammonium bicarbonate or ammonium acetate buffer. Ensure your column is rated for use at these higher pHs.
-
Mobile Phase Additives: If a buffer is not feasible, add a small concentration (0.1%) of a volatile base like triethylamine or ammonia to your mobile phase (water/acetonitrile or water/methanol).
-
-
Temperature Control: Run the purification at ambient or sub-ambient temperatures to minimize thermal degradation.
-
Rapid Work-up: After collecting the fractions containing your product, it is crucial to remove the aqueous mobile phase as quickly as possible. This can be achieved by immediate extraction into an organic solvent followed by drying and evaporation, or by lyophilization if the compound is stable to it.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Strecker reaction in the context of 1-cyano-tetrahydroisoquinolines?
A1: The retro-Strecker reaction is the reverse of the final step in the Strecker synthesis. For a 1-cyano-tetrahydroisoquinoline, it involves the decomposition of the α-aminonitrile back to a 3,4-dihydroisoquinolinium ion (an iminium ion) and a cyanide anion (or hydrocyanic acid).[4][5] This reaction is often catalyzed by acid and can be facilitated by the presence of water.
Q2: What are the key factors that promote the retro-Strecker reaction?
A2: The primary factors that promote this undesired reaction are:
-
Acidity: The presence of Brønsted or Lewis acids can protonate the tetrahydroisoquinoline nitrogen, initiating the degradation cascade.[1][3]
-
Heat: Elevated temperatures provide the activation energy for the reaction to proceed more rapidly.
-
Protic Solvents: Solvents with acidic protons, such as water and alcohols, can participate in the reaction mechanism and facilitate the decomposition.
-
Polar Stationary Phases: The acidic nature of silica gel is a common culprit during chromatographic purification.
Q3: Can I use crystallization to purify my 1-cyano-tetrahydroisoquinoline?
A3: Crystallization is an excellent method for purifying 1-cyano-tetrahydroisoquinolines, as it can often avoid the issues associated with chromatography. However, care must be taken in selecting the solvent system.
-
Recommended Solvents: Aprotic solvents or solvent mixtures are preferred. Examples include dichloromethane/hexanes, ethyl acetate/heptane, or toluene.
-
Solvents to Avoid: Avoid crystallizing from highly protic or acidic solvents unless absolutely necessary. If a protic solvent like ethanol or isopropanol is required for solubility, it is advisable to add a trace amount of a base (e.g., a drop of triethylamine per 100 mL of solvent) to maintain a non-acidic environment.
Q4: Are there any alternative purification methods to consider?
A4: Besides chromatography and crystallization, you might consider:
-
Acid-Base Extraction: This can be effective if the impurities have significantly different pKa values from your product. However, it requires careful control of the pH to avoid degradation during the process. If you must perform an aqueous workup, use a mild base like sodium bicarbonate and work quickly at low temperatures.
-
Distillation/Sublimation: For compounds that are thermally stable and have a suitable boiling or sublimation point, these methods can be very effective. However, many complex 1-cyano-tetrahydroisoquinolines may decompose at the required temperatures.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare a slurry of the silica gel in a non-polar solvent (e.g., 2:1 hexanes/ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1.5% (v/v) relative to the solvent volume.
-
Stir the slurry for 15-20 minutes to ensure complete neutralization.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with your mobile phase, which should also contain 0.5-1.0% Et₃N.
-
Load your crude product and proceed with the elution.
Protocol 2: Reverse-Phase HPLC with a Basic Mobile Phase
-
Column Selection: Choose a pH-stable C18 column.
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 10 mM ammonium bicarbonate solution in water and adjust the pH to 8.5 with dilute ammonium hydroxide. Filter through a 0.45 µm filter.
-
Solvent B: HPLC-grade acetonitrile or methanol.
-
-
Method Setup:
-
Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Inject your sample dissolved in a small amount of the mobile phase or a compatible solvent.
-
Run a gradient from low to high organic content (Solvent B) to elute your compound.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Post-Purification Work-up:
-
Immediately upon fraction collection, add the fractions containing the product to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated solution of sodium chloride (brine) to aid in phase separation.
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40°C).
-
Data Summary Table
| Parameter | Recommendation for Preventing Retro-Strecker Reaction | Rationale |
| pH | Maintain a slightly basic environment (pH 7.5 - 9.0). | Prevents protonation of the amine, which is the initiating step of the degradation.[6] |
| Temperature | Keep temperatures as low as possible, ideally at or below room temperature. | Reduces the thermal energy available for the reaction to overcome its activation barrier. |
| Solvents | Use anhydrous, aprotic solvents whenever possible. | Minimizes the presence of protic species that can participate in the degradation mechanism. |
| Additives | Add a small amount (0.1-2%) of a tertiary amine (e.g., Et₃N, DIPEA) to solvents and silica gel. | Neutralizes acidic impurities and surfaces. |
| Atmosphere | Store and handle under an inert atmosphere (N₂ or Ar). | Prevents exposure to atmospheric moisture and acidic gases. |
Visualization of Key Processes
Retro-Strecker Reaction Mechanism
Caption: Acid-catalyzed retro-Strecker degradation pathway.
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
References
-
Zhang, W., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38965-38969. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
-
Canavelli, P., Islam, S., & Powner, M. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research, Behind the Paper. [Link]
-
Petasis, N. A., & Akritopoulou-Zanze, I. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... Molecules, 24(19), 3493. [Link]
-
Yuan, Z. Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(34), 15847-15851. [Link]
-
Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(18), 4816-4822. [Link]
-
Kawasaki, T., et al. (2019). Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. Organic & Biomolecular Chemistry, 17(5), 1238-1243. [Link]
-
Chemistry Stack Exchange. (2016). Why doesn't Strecker synthesis produce AHAs instead? [Link]
-
ResearchGate. (n.d.). Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroisoquinoline synthesis. [Link]
-
Louafi, F., et al. (2010). Synthesis of Tetrahydroisoquinoline Alkaloids via Anodic Cyanation as the Key Step. The Journal of Organic Chemistry, 75(16), 5577-5585. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Zhang, W., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38965-38969. [Link]
-
Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(18), 4816-4822. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Zhang, W., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38965-38969. [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. [Link]
-
Bueno, M., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Foods, 11(9), 1353. [Link]
-
Sciforum. (n.d.). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. [Link]
-
Opatz, T. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]
-
Cable, M. L., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]
-
Wikipedia. (n.d.). Strecker degradation. [Link]
-
U.S. Department of Energy. (n.d.). Isotope effects at the origin of life: Fingerprints of the Strecker synthesis. [Link]
-
Zhang, W., et al. (2021). Concise synthesis of a-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(61), 38965-38969. [Link]
-
Arkivoc. (n.d.). Recent advances in asymmetric Strecker reactions. [Link]
-
ResearchGate. (2014). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. [Link]
-
ResearchGate. (2019). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]
-
MDPI. (2025). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. [Link]
-
jOeCHEM. (2020, April 20). The Strecker Synthesis--Another Way to Make Amino Acids [Video]. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
Technical Support Center: Isomerization of 1-Cyano-Tetrahydroisoquinoline to the 3-Cyano Isomer
Welcome to the technical support center for the isomerization of 1-cyano-tetrahydroisoquinoline (1-cyano-THIQ). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important molecular scaffold. Here, we delve into the mechanistic underpinnings, provide robust experimental protocols, and offer detailed troubleshooting advice to ensure the successful and efficient conversion of the 1-cyano isomer to the thermodynamically favored 3-cyano isomer.
Section 1: The Core Mechanism - Understanding the[1][2]-Hydride Shift
A fundamental grasp of the reaction mechanism is paramount for effective troubleshooting and optimization. This section addresses the "how" and "why" of this specific molecular rearrangement.
Q1: What is the reaction mechanism for the isomerization of 1-cyano- to 3-cyano-tetrahydroisoquinoline?
A1: The isomerization proceeds via a base-catalyzed[1][2]-hydride shift.[1][3][4][5][6] This is not a direct transfer of a hydride ion (H⁻), but rather a sequential deprotonation-reprotonation mechanism. The process is initiated by a sufficiently strong base abstracting the acidic proton from the C-1 position, which is activated by the adjacent electron-withdrawing cyano group and the nitrogen atom. This generates a stabilized anionic intermediate. This anion can then be protonated by a proton source (such as the conjugate acid of the base or the solvent) at the C-3 position to yield the more stable 3-cyano-tetrahydroisoquinoline isomer.
This mechanism has been supported by isotopic labeling experiments. When the reaction is conducted in a deuterated solvent system (e.g., EtOD/D₂O), deuterium incorporation is observed at both the C-1 and C-3 positions, providing strong evidence for the deprotonation-reprotonation pathway.[1][6]
Sources
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Yield for Oxidative Cyanation of Tetrahydroisoquinoline
Welcome to the technical support center for the oxidative cyanation of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have synthesized the following information based on established literature and practical experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidative cyanation of tetrahydroisoquinolines. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Yield
Potential Cause 1.1: Inefficient Oxidation of the Tetrahydroisoquinoline Starting Material
The critical first step in this reaction is the oxidation of the THIQ to a reactive iminium ion intermediate. If this step is inefficient, the overall yield will be poor.
-
Solution:
-
Evaluate Your Oxidant: The choice of oxidant is crucial and often depends on the specific protocol (metal-free, photocatalyzed, etc.).
-
For metal-free reactions utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ensure the DDQ is fresh and of high purity. DDQ is known to be effective for generating N-acyl/sulfonyl iminium ions.[1]
-
In visible-light-induced reactions, molecular oxygen (O₂) bubbled through the reaction mixture has been shown to be a highly effective and green oxidant.[2][3] If you are using air, consider switching to pure oxygen. Other oxidants like tert-butyl hydroperoxide (TBHP) and potassium persulfate (K₂S₂O₈) can also be tested.[2][3]
-
-
Check Catalyst Activity (if applicable): If your protocol involves a metal catalyst, such as ruthenium or iron, ensure the catalyst has not been deactivated.[4] Consider using a fresh batch of the catalyst.
-
Solvent Effects: The solvent can significantly influence the oxidation process. Acetonitrile (CH₃CN) is a common and often effective solvent for these reactions.[2][5] Dichloromethane (DCM) is also frequently used, particularly in DDQ-promoted cyanations.[1] If you are experiencing low yields, consider screening other polar aprotic solvents.
-
Potential Cause 1.2: Ineffective Cyanide Source or Nucleophilic Addition
Once the iminium ion is formed, it must be trapped by a cyanide nucleophile. The choice and reactivity of the cyanide source are critical for a high yield.
-
Solution:
-
Select an Appropriate Cyanide Source: A variety of cyanide sources are available, and their effectiveness can be substrate-dependent.
-
(n-Bu)₃SnCN: Tributyltin cyanide is often a highly effective and soluble cyanide source, particularly in DDQ-promoted reactions, showing superior yields compared to TMSCN.[1]
-
TMSCN: Trimethylsilyl cyanide is another common and effective cyanide source.
-
KSCN: Potassium thiocyanate is a less toxic and readily available alternative that has been successfully used in visible-light-induced cyanations.[2][5]
-
Other sources: Depending on the specific reaction, other sources like NaCN, KCN, and K₃[Fe(CN)₆] can also be employed.[2][3][5]
-
-
Ensure Solubility of the Cyanide Source: Some inorganic cyanide salts have limited solubility in organic solvents. Ensure adequate stirring and consider the use of phase-transfer catalysts if necessary.
-
Stoichiometry: Ensure you are using an appropriate excess of the cyanide source (typically 1.5 equivalents or more) to favor the nucleophilic addition.[1]
-
Potential Cause 1.3: Unsuitable N-Protecting Group on the Tetrahydroisoquinoline
The nature of the substituent on the nitrogen atom of the THIQ can significantly impact the reaction's success.
-
Solution:
-
Evaluate the Electronic and Steric Effects of the Protecting Group:
-
N-Aryl and N-Acyl/Sulfonyl Groups: These groups are commonly used and generally provide good yields.[1] Carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts) are often effective.[1]
-
Problematic Protecting Groups: Acetamide and benzamide protecting groups have been reported to give poor yields in some DDQ-promoted systems.[1] If you are using these, consider switching to a carbamate or sulfonamide.
-
Ease of Removal: While N-aryl groups can be effective for the cyanation step, their subsequent removal can be challenging.[1] If the final product requires a free secondary amine, using an easily removable protecting group like Boc or Cbz is a better strategy.[1]
-
-
Problem 2: Formation of Significant Side Products
Potential Cause 2.1: Over-oxidation or Degradation of Starting Material or Product
Harsh reaction conditions can lead to the formation of undesired byproducts.
-
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Avoid unnecessarily long reaction times. Many of these reactions proceed efficiently at room temperature.[1]
-
Control the Amount of Oxidant: Using a large excess of the oxidant can lead to side reactions. Typically, 1.1 to 1.5 equivalents of the oxidant are sufficient.[1]
-
Potential Cause 2.2: Competing Reactions of the Iminium Ion
The electrophilic iminium ion intermediate can potentially react with other nucleophiles present in the reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: If your cyanide source is sensitive to water, or if water can compete as a nucleophile, conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as competing nucleophiles.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oxidative cyanation of tetrahydroisoquinolines?
A1: The generally accepted mechanism proceeds through the formation of an N-acyl/sulfonyl or N-aryl iminium ion intermediate. This typically involves a single electron transfer from the nitrogen of the tetrahydroisoquinoline to the oxidant, forming a radical cation. Subsequent deprotonation at the C1 position leads to the formation of the reactive iminium ion. This electrophilic intermediate is then trapped by the cyanide nucleophile to yield the α-aminonitrile product.[1]
Q2: Are there metal-free alternatives for this reaction?
A2: Yes, several metal-free methods have been developed and are often preferred to avoid metal contamination in the final product.[6][7] These methods include:
-
DDQ-promoted cyanation: This is a mild and efficient method that works well for N-acyl/sulfonyl protected THIQs.[1]
-
Visible-light-induced cyanation: This "green" method can utilize molecular oxygen as the oxidant and often does not require a photocatalyst.[2][5][8]
-
Electrochemical cyanation: Anodic oxidation can be used to generate the iminium ion intermediate.[9]
Q3: What are some of the less toxic cyanide sources I can use?
A3: To mitigate the risks associated with highly toxic cyanides like HCN, NaCN, and KCN, several safer alternatives have been successfully employed. Potassium thiocyanate (KSCN) is a low-toxicity, inexpensive, and readily available option that serves as a "clean" source of the cyano group in visible-light-induced reactions.[2][3][5] Ferricyanide ([Fe(CN)₆]³⁻) salts have also been used as a less toxic cyanide source.
Q4: How do electron-donating or electron-withdrawing groups on the aromatic ring of the tetrahydroisoquinoline affect the reaction?
A4: The electronic nature of substituents on the aromatic ring of the THIQ can influence the reaction rate and yield.
-
Electron-donating groups generally enhance the reactivity of the THIQ towards oxidation, often leading to higher yields.[1]
-
Electron-withdrawing groups can decrease the electron density of the system, making the initial oxidation step more difficult. However, many protocols have been shown to tolerate electron-withdrawing groups, still providing good yields.[1]
Data and Protocols
Table 1: Comparison of Cyanide Sources in DDQ-Promoted α-Cyanation of N-Boc-THIQ
| Entry | Cyanide Nucleophile | Solvent | Yield (%) |
| 1 | TMSCN | DCM | 95 |
| 2 | TBSCN | DCM | 21 |
| 3 | Zn(CN)₂ | DMF | 10 |
| 4 | (n-Bu)₃SnCN | DCM | 99 |
| 5 | (n-Bu)₃SnCN | EtOAc | 96 |
| 6 | (n-Bu)₃SnCN | Toluene | 95 |
| 7 | (n-Bu)₃SnCN | Acetone | 95 |
| 8 | (n-Bu)₃SnCN | THF | 87 |
| 9 | (n-Bu)₃SnCN | MeCN | 78 |
| 10 | (n-Bu)₃SnCN | DMF | 56 |
Adapted from Kim, H. et al. (2018).[1] This table illustrates the significant impact of the cyanide source and solvent on the reaction yield, with (n-Bu)₃SnCN in DCM providing the highest yield.[1]
Experimental Protocol: DDQ-Promoted α-Cyanation of N-Boc-Tetrahydroisoquinoline
This protocol is based on a published procedure.[1]
-
To a solution of N-Boc-tetrahydroisoquinoline (0.3 mmol, 1.0 equivalent) in dichloromethane (DCM, 3.0 mL) under an argon atmosphere, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes. The solution will typically change color, indicating the formation of the iminium ion.
-
Add tributyltin cyanide ((n-Bu)₃SnCN) (1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Visualizing the Reaction
Diagram 1: General Mechanism of Oxidative Cyanation
Caption: A logical workflow for troubleshooting low yields in oxidative cyanation reactions.
References
-
Kouznetsov, V. V., Ortiz-Villamizar, M. C., Méndez-Vargas, L. Y., & Puerto Galvis, C. E. (2020). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Current Organic Chemistry, 24(8), 809-816. [Link]
-
Yi, B., Yan, N., Yi, N., Xie, Y., Wen, X., Au, C.-T., & Lan, D. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances, 9(53), 30949–30954. [Link]
-
Yi, B., Yan, N., Yi, N., Xie, Y., Wen, X., Au, C.-T., & Lan, D. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances, 9(53), 30949-30954. [Link]
-
Kim, H. P., Yu, H., Kim, H., Kim, S. H., & Lee, D. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(12), 3223. [Link]
-
Kouznetsov, V. V., Ortiz-Villamizar, M. C., Méndez-Vargas, L. Y., & Puerto Galvis, C. E. (2020). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Current Organic Chemistry, 24(8). [Link]
-
Li, G., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(32), 15027-15031. [Link]
-
Li, G., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry. [Link]
-
Xu, F., Zhang, F., Wang, W., Yao, M., Lin, X., Yang, F., Qian, Y., & Chen, Z. (2022). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 20(36), 7031–7035. [Link]
-
Louafi, F., Hurvois, J. P., Chibani, A., & Roisnel, T. (2010). Synthesis of tetrahydroisoquinoline alkaloids via anodic cyanation as the key step. The Journal of organic chemistry, 75(16), 5721–5724. [Link]
-
Yi, B., Yan, N., Yi, N., Xie, Y., Wen, X., Au, C.-T., & Lan, D. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances. [Link]
-
Kouznetsov, V. V., et al. (2020). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. ResearchGate. [Link]
-
Yi, B., et al. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Publishing. [Link]
-
V. S, A., & V, S. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1–28. [Link]
Sources
- 1. DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 5. Oxidative cyanation of N -aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06120G [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of tetrahydroisoquinoline alkaloids via anodic cyanation as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Bruylants Reaction of α-Aminonitriles
Welcome to the technical support center for the Bruylants reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Bruylants reaction for the synthesis of α-substituted amines from α-aminonitriles and encounter challenges with reaction yield. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes.
Introduction to the Bruylants Reaction
The Bruylants reaction is a powerful synthetic tool that facilitates the formation of a new carbon-carbon bond at the α-position to a nitrogen atom.[1] It involves the reaction of an α-aminonitrile with a Grignard reagent, where the cyano group is displaced by the organic moiety of the Grignard reagent.[1][2] This transformation proceeds through a key iminium ion intermediate, which is generated by the elimination of the cyanide group and subsequently attacked by the nucleophilic Grignard reagent.[1][2][3] The reaction is widely employed in the synthesis of complex amines, including alkaloids and other pharmaceutically relevant molecules.[1] Despite its utility, achieving high yields can sometimes be challenging. This guide will walk you through the most common pitfalls and their solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Bruylants reaction is resulting in a very low yield or failing completely. What are the most critical initial parameters to check?
A1: When troubleshooting a low-yielding Bruylants reaction, it is crucial to start with the fundamentals. Several factors can drastically impact the success of this transformation.
Initial Checks:
-
Reagent Quality and Stoichiometry:
-
Grignard Reagent Activity: The quality of the Grignard reagent is paramount. These organometallic compounds are highly sensitive to moisture and air. Ensure your Grignard reagent is freshly prepared or properly titrated to determine its exact molarity. Old or improperly stored Grignard reagents will have a lower effective concentration, leading to incomplete reactions.
-
α-Aminonitrile Purity: The purity of the starting α-aminonitrile is equally important. Impurities can interfere with the reaction, potentially by reacting with the Grignard reagent or inhibiting the formation of the critical iminium ion intermediate.[4]
-
Stoichiometry: At least two equivalents of the Grignard reagent are typically recommended.[5] One equivalent is consumed in the initial step to facilitate the elimination of the cyanide and formation of the iminium ion, while the second equivalent acts as the nucleophile.[3][5] Using only one equivalent can result in unreacted starting material.[6]
-
-
Reaction Conditions:
-
Anhydrous Conditions: The Bruylants reaction, like all Grignard reactions, must be carried out under strictly anhydrous (water-free) conditions.[7] All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential.[8] Any moisture present will quench the Grignard reagent, reducing its effective concentration and lowering the yield.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen.
-
Q2: I am observing the formation of a significant amount of a ketone byproduct instead of my desired amine. What is causing this and how can I prevent it?
A2: The formation of a ketone is a common side reaction in the Bruylants reaction, particularly when the α-carbon of the aminonitrile is unsubstituted.[5] This occurs when the Grignard reagent adds to the cyano group, forming an intermediate imine which is then hydrolyzed to a ketone during the aqueous workup.[5]
Causality and Mitigation:
-
Reaction Pathway Competition: The desired Bruylants reaction pathway involves the elimination of the cyanide to form an iminium ion, which is then attacked by the Grignard reagent.[1][2] The competing pathway is the direct nucleophilic addition of the Grignard reagent to the nitrile carbon.[5] The adjacent amino group plays a crucial role in stabilizing the iminium ion, thus favoring the substitution pathway.[1]
-
Strategies to Favor Substitution:
-
Substrate Structure: The substitution reaction is generally the major pathway for α-aminonitriles with a monosubstituted α-carbon.[5] If your substrate is unsubstituted at the α-position, you are more likely to observe ketone formation.
-
Reaction Temperature: Carefully controlling the reaction temperature can influence the chemoselectivity. Lower temperatures often favor the desired substitution reaction. It is advisable to add the Grignard reagent slowly at a low temperature (e.g., 0 °C or below) and then allow the reaction to warm to room temperature.[9]
-
Grignard Reagent Choice: The nature of the Grignard reagent can also play a role. Highly reactive or sterically unhindered Grignard reagents may be more prone to direct addition to the nitrile.
-
Q3: My reaction seems to stall, and I recover a significant amount of unreacted α-aminonitrile. How can I drive the reaction to completion?
A3: Incomplete conversion is a frequent issue and can often be resolved by addressing reagent stoichiometry and reaction conditions.
Troubleshooting Incomplete Reactions:
-
Grignard Reagent Equivalents: As mentioned in Q1, using at least two equivalents of the Grignard reagent is crucial.[5] If you are still observing incomplete reaction, consider increasing the equivalents to 2.5 or even 3.0, especially if you suspect some of the Grignard reagent is being consumed by trace impurities or side reactions.
-
Reaction Time and Temperature:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: While initial addition of the Grignard reagent is often done at low temperatures, some systems may require heating to drive the reaction to completion.[5] After the initial addition, slowly warming the reaction mixture to room temperature or even refluxing in a suitable solvent like THF may be necessary. However, be cautious as excessive heat can also promote side reactions.[10]
-
-
Use of Additives: In some cases, particularly with less reactive Grignard reagents (e.g., vinylic Grignards), additives can be used to promote the formation of the iminium ion.[1] Silver salts like silver tetrafluoroborate (AgBF₄) have been shown to be effective in promoting the elimination of the cyanide group.[5]
Q4: I am observing a complex mixture of products and byproducts. What are the likely side reactions, and how can I minimize them?
A4: Besides ketone formation, several other side reactions can lead to a complex product mixture and reduce the yield of the desired amine.
Common Side Reactions and Solutions:
| Side Reaction | Description | Mitigation Strategies |
| Reductive Decyanation | The Grignard reagent acts as a hydride donor, leading to the reduction of the iminium ion intermediate and loss of the cyano group without the addition of the Grignard's organic moiety.[5] This is more common with sterically hindered Grignard reagents like tert-butylmagnesium chloride.[5] | - Use a less sterically hindered Grignard reagent if possible.- Carefully control the reaction temperature. |
| Enamine Formation | Deprotonation of the iminium ion intermediate can lead to the formation of an enamine, which is an overall elimination of HCN.[5] | - Use a non-basic Grignard reagent if feasible.- Maintain lower reaction temperatures. |
| Dimerization | Deprotonation of the α-aminonitrile by the Grignard reagent followed by condensation with another molecule of the α-aminonitrile can lead to dimer formation.[5] | - Ensure slow addition of the Grignard reagent to a well-stirred solution of the α-aminonitrile to maintain a low concentration of the deprotonated species. |
| Hydrolysis of Iminium Intermediate | If water is present during the reaction (before quenching), the iminium ion intermediate can be hydrolyzed back to a carbonyl compound and an amine.[11][12] | - Maintain strictly anhydrous conditions throughout the reaction.[8] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Bruylants reaction.
Caption: Troubleshooting workflow for the Bruylants reaction.
Optimized Experimental Protocol: A General Guideline
This protocol provides a starting point for optimizing the Bruylants reaction. Modifications may be necessary based on the specific substrate and Grignard reagent used.
Materials:
-
α-Aminonitrile
-
Grignard reagent (in a suitable ethereal solvent like THF or diethyl ether)
-
Anhydrous ethereal solvent (THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup (nitrogen or argon)
Procedure:
-
Preparation of Glassware: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. To a round-bottom flask equipped with a magnetic stir bar, add the α-aminonitrile and dissolve it in the anhydrous ethereal solvent.
-
Cooling: Cool the solution of the α-aminonitrile to 0 °C or the desired low temperature using an ice bath or other cooling system.
-
Addition of Grignard Reagent: Add the Grignard reagent (typically 2.0-2.5 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the α-aminonitrile over a period of 15-30 minutes, maintaining the desired low temperature.[13]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired amount of time (e.g., 2-24 hours). Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C or reflux) may be required.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation, to obtain the desired α-substituted amine.
Visualizing the Reaction Mechanism
The following diagram illustrates the accepted mechanism of the Bruylants reaction.
Caption: Mechanism of the Bruylants reaction.
References
- Bruylants reaction - Grokipedia. (n.d.).
- Mattalia, J.-M. R. (2021). The Bruylants and related reactions. Arkivoc, 2021(i), 0-0.
-
Bruylants reaction - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]
-
Mattalia, J.-M. R. (2021). The Bruylants and related reactions. ResearchGate. Retrieved from [Link]
-
Grignard Reaction Purification Guide. (n.d.). Scribd. Retrieved from [Link]
-
One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021). eGrove. Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism. (2020). Chemistry Steps. Retrieved from [Link]
-
Imine Hydrolysis. (2018). News-Medical.Net. Retrieved from [Link]
-
Reaction Yields. (n.d.). Retrieved February 21, 2024, from [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Imine Hydrolysis. (2022). BYJU'S. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved February 21, 2024, from [Link]
-
Hydrolysis of Imines Reaction and Mechanism Plus The Formation of Enamines. (2017). YouTube. Retrieved from [Link]
-
Tips & Tricks: (How to Improve) Yield. (n.d.). University of Rochester. Retrieved from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from [Link]
-
The frequently overlooked importance of solvent in free radical syntheses. (2011). NRC Publications Archive - Canada.ca. Retrieved from [Link]
-
How To: Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]
-
Bruylants reactions of enantiomerically enriched 7. (n.d.). ResearchGate. Retrieved from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Retrieved from [Link]
-
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). ResearchGate. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Alpha-Amino Acids. (n.d.). Sketchy. Retrieved from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH. Retrieved from [Link]
-
Reaction-Agnostic Featurization of Bidentate Ligands for Bayesian Ridge Regression of Enantioselectivity. (n.d.). ChemRxiv. Retrieved from [Link]
-
Advanced Control of Batch Reactor Temperature. (n.d.). People. Retrieved from [Link]
-
Reactor Temperature Control Based on Improved Fractional Order Self-Anti-Disturbance. (2023). MDPI. Retrieved from [Link]
-
Factors Affecting Rate of Reaction. (2025). CK-12 Foundation. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bruylants reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 5. researchgate.net [researchgate.net]
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- 9. people.ece.ubc.ca [people.ece.ubc.ca]
- 10. Reactor Temperature Control Based on Improved Fractional Order Self-Anti-Disturbance [mdpi.com]
- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. news-medical.net [news-medical.net]
- 13. How To [chem.rochester.edu]
Technical Support Center: Purification of Unstable α-Aminonitrile Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of unstable α-aminonitrile intermediates. As crucial precursors to α-amino acids and valuable pharmacophores, their inherent instability presents unique purification challenges.[1][2][3][4] This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries about handling α-aminonitriles.
Q1: What makes α-aminonitrile intermediates so unstable?
A1: The primary source of instability is the reversibility of their formation, known as the retro-Strecker reaction.[1][5] The molecule can readily revert to its constituent imine (or iminium ion) and cyanide source, especially in the presence of acid or base catalysts. Additionally, the nitrile group can be susceptible to hydrolysis, particularly under harsh pH conditions, converting the aminonitrile into the corresponding α-amino acid or amide.[2][6]
Q2: What are the most common impurities I should expect after synthesis?
A2: Aside from unreacted starting materials (aldehyde/ketone, amine), the most common impurities arise from the aminonitrile's instability. These include:
-
The corresponding imine: Formed from the retro-Strecker reaction.
-
The hydrolysis product: The corresponding α-amino acid or α-amino amide.
-
Aldol condensation products: If your aldehyde starting material has α-hydrogens, it can self-condense under basic conditions.
-
Cyanohydrin: Formed from the reaction of the aldehyde/ketone with the cyanide source.
Q3: What general precautions should I take before attempting to purify my α-aminonitrile?
A3: Given their sensitivity, a careful approach is critical.
-
Minimize Time: Work quickly from the end of the reaction through workup and purification. Do not leave crude material sitting on the bench or in solution for extended periods.
-
Control Temperature: Perform workup and purification steps at reduced temperatures (e.g., 0 °C or in an ice bath) whenever possible to slow decomposition rates.
-
Avoid Harsh pH: Steer clear of strongly acidic or basic conditions during aqueous workups unless you are specifically forming a salt for purification. Neutral or slightly basic conditions (e.g., saturated sodium bicarbonate solution) are generally preferred.[5]
-
Analyze Crude Material: Before purification, take an aliquot of your crude product for analysis (¹H NMR, LC-MS) to understand the impurity profile. This will guide your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during purification experiments.
Q1: My α-aminonitrile is decomposing on my silica gel column. What is happening and how can I prevent it?
A1: The Cause: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the retro-Strecker reaction, causing your compound to decompose as it travels through the column.
The Solutions:
-
Deactivate the Silica: The most common solution is to use a basic modifier in your eluent system. Adding a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1% v/v) to your mobile phase will neutralize the acidic sites on the silica, preventing decomposition.[7]
-
Use a Different Stationary Phase: If deactivation is insufficient, consider a more inert or basic stationary phase.
Q2: I am observing severe streaking and tailing of my product spot/peak during chromatography. Why?
A2: The Cause: This is a classic problem when purifying basic compounds, especially amines, on silica gel. The basic amine moiety interacts strongly and non-specifically with the acidic silanol groups of the stationary phase, leading to poor peak shape and resolution.[7]
The Solutions:
-
Add a Basic Modifier: As with preventing decomposition, adding triethylamine or ammonium hydroxide to your eluent is the primary solution.[7] This modifier competes with your aminonitrile for binding to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.
-
Increase Eluent Polarity: Sometimes, streaking can be a result of low solubility in the mobile phase. A modest increase in the polar component of your eluent (e.g., from 10% EtOAc in Hexanes to 15%) can improve peak shape.
Q3: My product is a viscous oil or resin and I cannot get it to crystallize. What are my non-chromatographic options?
A3: The Cause: Many α-aminonitriles, particularly those with aliphatic side chains, have low melting points and a high affinity for residual solvents, making them difficult to crystallize.[7]
The Solutions:
-
Purification via Salt Formation: This is an excellent and often overlooked technique. Since most α-aminonitriles contain a basic amine, they can be converted into salts.[7]
-
Dissolve your crude oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of a strong acid like HCl (in ether or dioxane) or p-toluenesulfonic acid (TsOH) dropwise.
-
The corresponding ammonium salt will often precipitate as a crystalline solid. This solid can be isolated by filtration and washed with a non-polar solvent to remove impurities. The freebase aminonitrile can be regenerated by treatment with a mild base if necessary.
-
-
Acid-Base Extraction: A liquid-liquid extraction can effectively remove non-basic impurities.
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic aminonitrile will move into the aqueous layer as its ammonium salt.
-
Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer carefully with a base like NaHCO₃ or NaOH while cooling in an ice bath.
-
Extract your purified aminonitrile back into a fresh organic layer. Dry and concentrate to yield the purified product.[5][7]
-
Experimental Protocols & Workflows
Workflow for Selecting a Purification Method
The choice of purification method depends on the stability and physical properties of your α-aminonitrile. The following decision tree illustrates a logical approach.
Caption: Decision tree for purification strategy.
Protocol 1: Flash Chromatography with Deactivated Silica
This protocol is suitable for moderately stable α-aminonitriles that do not decompose rapidly on contact with treated silica.
-
Prepare the Slurry: In a beaker, add your silica gel. In a separate flask, prepare your starting eluent (e.g., 10% Ethyl Acetate in Hexanes) and add 0.5-1% triethylamine (Et₃N).
-
Deactivate the Silica: Pour the base-containing eluent over the silica gel and stir to create a uniform slurry. The Et₃N will neutralize the acidic sites.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude α-aminonitrile in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elute and Collect: Run the column using your eluent system containing Et₃N. Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure, keeping the bath temperature low (<30 °C) to prevent decomposition.
Protocol 2: Purification via HCl Salt Formation
This method is ideal for basic aminonitriles that are oils or are too unstable for chromatography.
-
Dissolve Crude Product: Dissolve the crude aminonitrile oil in a minimal amount of a solvent in which the HCl salt is insoluble, such as anhydrous diethyl ether or ethyl acetate.
-
Precipitate the Salt: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise.
-
Observe Precipitation: Continue adding the HCl solution until a precipitate (the aminonitrile hydrochloride salt) forms and no further precipitation is observed.
-
Isolate the Solid: Isolate the solid salt by vacuum filtration.
-
Wash: Wash the filtered solid with cold, anhydrous diethyl ether to remove any soluble, non-basic impurities.
-
Dry: Dry the purified salt under high vacuum. The product can be stored as the more stable salt or converted back to the freebase immediately before use.
Data Summary: Common Eluent Systems
The following table provides starting points for eluent systems for the purification of α-aminonitriles by flash chromatography on deactivated silica.
| Compound Polarity | Eluent System (v/v) | Modifier |
| Non-polar | 5-20% Ethyl Acetate / Hexanes | 0.5% Et₃N |
| Moderately Polar | 20-50% Ethyl Acetate / Hexanes | 0.5-1% Et₃N |
| Polar | 50-100% Ethyl Acetate / Hexanes or 1-5% MeOH / DCM | 1% Et₃N or NH₄OH |
References
Sources
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the 1H NMR Chemical Shift of the C1 Proton in 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile
For the modern researcher in drug discovery and organic synthesis, the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of innovation. Its prevalence in a myriad of biologically active molecules necessitates a deep understanding of its structural nuances. A key analytical feature, the 1H NMR chemical shift of the proton at the C1 position, provides a wealth of information about the electronic and steric environment of this critical stereocenter. This guide offers an in-depth comparative analysis of the C1 proton's chemical shift in 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, placing it in context with other derivatives and elucidating the factors that govern its spectral behavior.
The Electronic Tug-of-War: Factors Influencing the C1 Proton Chemical Shift
The chemical shift of the C1 proton in the tetrahydroisoquinoline ring system is a sensitive reporter of its local electronic environment. This environment is primarily dictated by a delicate balance of inductive and anisotropic effects from adjacent substituents.
Diagrammatic Representation of Influencing Factors:
Caption: Factors influencing the downfield shift of the C1 proton.
The primary contributors to the downfield chemical shift of the C1 proton are:
-
The Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile functionality exerts a strong deshielding effect on the adjacent C1 proton through inductive effects. This pulls electron density away from the proton, exposing it to a greater extent to the external magnetic field and shifting its resonance to a higher ppm value.
-
The Ring Nitrogen (N2): The nitrogen atom within the tetrahydroisoquinoline ring is also electronegative and contributes to the overall deshielding of the C1 proton.
-
The Aromatic Ring: The π-electron system of the fused benzene ring generates a significant magnetic anisotropy. The C1 proton resides in the deshielding region of this ring current, which further contributes to its downfield shift.
Comparative Analysis with 1-Substituted Tetrahydroisoquinolines
To contextualize the estimated chemical shift of our target molecule, a comparison with other 1-substituted tetrahydroisoquinolines is invaluable. The following table summarizes the reported 1H NMR chemical shifts for the C1 proton in a variety of derivatives.
| Substituent at C1 | N-Substituent | Solvent | C1-H Chemical Shift (ppm) | Reference |
| -CN (estimated) | -H | CDCl₃ | ~4.5 - 5.5 | N/A |
| -H | -H | Not Specified | 3.94 | [1] |
| -CH₃ | -H | CDCl₃ | ~4.12 | [2] |
| -CH₂CH₃ | -H | CDCl₃ | ~4.12 | [2] |
| -COOH | Various | DMSO-d₆ | 3.10 - 4.99 | [2] |
| -Aryl | -Phenyl | CDCl₃ | 4.94 - 5.19 | [3] |
| -CH₂C(O)CH₃ | -Phenyl | CDCl₃ | 5.41 |
This comparative data highlights a clear trend: the introduction of electron-withdrawing and sterically bulky substituents at the C1 position generally leads to a downfield shift of the C1 proton. The estimated range for the 1-carbonitrile derivative aligns well with this trend, positioning it further downfield than simple alkyl or unsubstituted analogs, and in a similar region to other derivatives bearing electron-withdrawing or aromatic groups.
The Impact of N-Substitution: A Further Layer of Complexity
Substitution on the nitrogen atom (N2) of the tetrahydroisoquinoline ring can also significantly influence the chemical shift of the C1 proton. For instance, in Reissert compounds, where an acyl group is attached to the nitrogen, the C1 proton experiences a substantial downfield shift. While specific data for the N-acyl derivative of our target molecule is not available in the provided context, it is a well-established principle that the electron-withdrawing nature of the acyl group would further deshield the C1 proton.
Experimental Considerations: The Role of Solvent
The choice of solvent for 1H NMR spectroscopy can have a non-trivial impact on chemical shifts, particularly for protons in the vicinity of polar functional groups or those capable of hydrogen bonding. Aromatic solvents like benzene-d₆ are known to induce significant shifts due to solvent-solute interactions and their own anisotropic effects. For accurate comparison of spectral data, it is crucial to use the same deuterated solvent. The data presented in this guide predominantly utilizes CDCl₃ and DMSO-d₆, two of the most common solvents in organic NMR spectroscopy.
Experimental Protocols
General Procedure for 1H NMR Sample Preparation:
A standardized protocol is essential for obtaining reproducible and comparable NMR data.
Workflow for Sample Preparation:
Caption: Standard workflow for 1H NMR sample preparation and data acquisition.
Key Parameters for Data Acquisition:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution.
-
Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
Conclusion
References
- International Journal of Scientific & Technology Research. (2020).
- Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr.
- Royal Society of Chemistry. (n.d.).
- MDPI. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.
-
National Institutes of Health. (n.d.). 2-(2-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shifts for C1 recorded in different deuterated solvents. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to ¹³C NMR Spectral Data of 1-Substituted Tetrahydroisoquinoline Nitriles
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 1-substituted tetrahydroisoquinoline nitriles. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of spectral data, supported by detailed experimental protocols and authoritative references. Our objective is to furnish you with the expertise to confidently identify, characterize, and utilize these valuable heterocyclic scaffolds in your research endeavors.
Introduction: The Significance of 1-Substituted Tetrahydroisoquinoline Nitriles and the Power of ¹³C NMR
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a nitrile group at the C1 position, along with another substituent, creates a quaternary stereocenter, significantly enhancing the molecular complexity and potential for diverse pharmacological interactions. These 1-substituted tetrahydroisoquinoline nitriles are crucial intermediates in the synthesis of more complex molecules, including alkaloids and potential therapeutic agents.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of these molecules. It provides direct insight into the carbon skeleton, allowing for the unambiguous assignment of each carbon atom. The chemical shift of a particular carbon is highly sensitive to its local electronic environment, which is influenced by the nature of the substituent at the C1 position. By comparing the ¹³C NMR data of a series of these compounds, we can discern clear trends that facilitate the prediction and confirmation of structures, as well as provide a deeper understanding of the electronic effects of different substituents.
Experimental Protocols
Synthesis of 1-Substituted Tetrahydroisoquinoline Nitriles via Strecker Reaction
The synthesis of 1-substituted tetrahydroisoquinoline nitriles can be efficiently achieved through a Strecker reaction involving the corresponding 3,4-dihydroisoquinolinium salt.[1] This method is versatile and allows for the introduction of a variety of substituents at the C1 position.
General Procedure:
-
Formation of the Iminium Salt: The appropriate 2-alkyl-3,4-dihydroisoquinolin-2-ium salt (e.g., 2-methyl-3,4-dihydroisoquinolin-2-ium iodide) is prepared according to established literature procedures.
-
Cyanation Reaction: To a solution of the 2-alkyl-1-substituted-3,4-dihydroisoquinolin-2-ium salt in a suitable solvent such as 1,2-dichloroethane, is added a cyanide source, typically trimethylsilyl cyanide (TMSCN).
-
Base Addition: A mild inorganic base, such as sodium carbonate (Na₂CO₃), is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 30-60 °C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 1-substituted tetrahydroisoquinoline nitrile.
Diagram of the Strecker Reaction Workflow:
Caption: Workflow for the synthesis of 1-substituted tetrahydroisoquinoline nitriles.
¹³C NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate data comparison.
General Procedure:
-
Sample Preparation: Approximately 20-50 mg of the purified 1-substituted tetrahydroisoquinoline nitrile is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).
-
Instrument Setup: The ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Standard proton-decoupled ¹³C NMR spectra are acquired. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformed. The resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Comparative Analysis of ¹³C NMR Spectral Data
The following table summarizes the ¹³C NMR chemical shifts for a series of 2-methyl-1-substituted-1,2,3,4-tetrahydroisoquinoline-1-carbonitriles. The data is presented to highlight the influence of the substituent at the C1 position on the chemical shifts of the tetrahydroisoquinoline core and the substituent itself. All chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 2-Methyl-1-substituted-1,2,3,4-tetrahydroisoquinoline-1-carbonitriles in CDCl₃
| Substituent (R) at C1 | C1 | CN | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Substituent Carbons |
| Phenyl [2] | 70.5 | 117.1 | 49.6 | 29.1 | 134.0 | 128.9 | 126.5 | 127.8 | 129.3 | 135.9 | 140.8 (ipso), 128.6, 128.6, 127.8 |
| o-Tolyl [2] | - | 117.1 | 49.6 | 29.1 | 134.0 | 128.9 | 126.5 | 127.8 | 129.3 | 135.9 | 140.8 (ipso), 135.9, 128.6, 128.6, 127.8, 21.0 (CH₃) |
| 4-Fluorophenyl [2] | - | 116.9 | 49.5 | 29.0 | 134.1 | 129.0 | 126.6 | 127.9 | 129.2 | 135.6 | 136.5 (ipso), 129.5 (d, J=8.3 Hz), 115.9 (d, J=21.5 Hz) |
| 4-Chlorophenyl [2] | 70.0 | 116.8 | 49.5 | 40.7 | 134.0 | 129.1 | 126.7 | 128.0 | 129.1 | 135.4 | 139.5 (ipso), 134.6, 129.2, 129.1 |
General Structure and Numbering of the Tetrahydroisoquinoline Core:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
